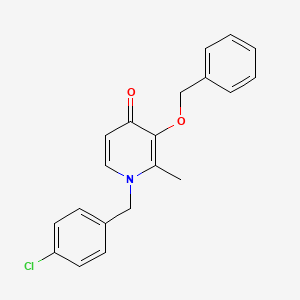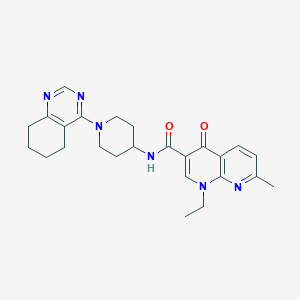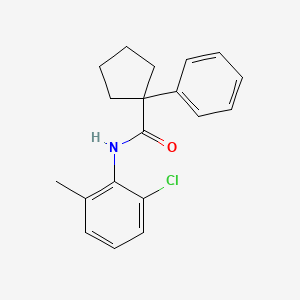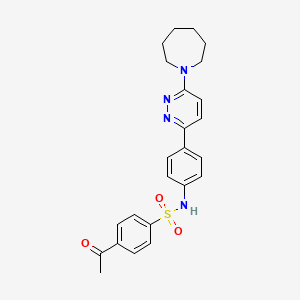
3-(benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone (BCMP) is an organic compound with a variety of applications in the field of medicinal chemistry. BCMP is a versatile compound, with potential for use in a wide range of applications, from medicinal chemistry to drug development. BCMP is an important building block in the synthesis of many pharmaceuticals, as well as in the research and development of new drugs. BCMP is also used in the synthesis of many other compounds, such as dyes, fragrances, and pigments.
Aplicaciones Científicas De Investigación
Alzheimer's Therapy
3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone, a derivative of 3-hydroxy-4-pyridinone, has shown potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's. These molecules, designed to sequester, redistribute, or remove metal ions, are attractive due to their multifunctional nature and target specificity. Their framework demonstrates low toxicity, antioxidant properties, and various other functions such as antibacterial and analgesic effects (Scott et al., 2011).
Synthesis and Structural Studies
The compound has been involved in studies exploring the synthesis of functionalized pyridines and their reactions. These studies contribute to understanding the physical and structural properties of 3-hydroxy-4-pyridinone derivatives, which can be essential for developing new pharmaceuticals and materials (Mekheimer et al., 1997), (Nelson et al., 1988).
HIV Treatment
Research has also highlighted its potential in HIV treatment. Pyridinone derivatives, including 3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone, have been identified as specific inhibitors of the HIV-1 reverse transcriptase enzyme. These findings are significant in the development of HIV treatments (Goldman et al., 1991).
Pharmaceutical Impurities Identification
The compound has also been studied in the context of identifying impurities in drug substances. Such research is crucial for ensuring the safety and efficacy of pharmaceuticals (Prabhu et al., 1993).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-15-20(24-14-17-5-3-2-4-6-17)19(23)11-12-22(15)13-16-7-9-18(21)10-8-16/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKKUQDLTQXTDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)
![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)
![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2380108.png)

![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)